molecular formula C19H16ClN3O4 B2679811 methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 899972-11-3

methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2679811
CAS No.: 899972-11-3
M. Wt: 385.8
InChI Key: HLPVAKRLLIGAGV-UHFFFAOYSA-N
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Description

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core, a carbamoyl group, and a chlorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the carbamoyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.

    Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different core structures.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to various core structures.

Uniqueness

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential biological activities

Biological Activity

Overview

Methyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine derivative class. This compound has attracted attention for its potential biological activities, including antihistaminic properties and effects on gastric acid secretion. Its unique structure combines a naphthyridine core with a carbamoyl and chlorophenyl moiety, which may contribute to its diverse biological effects.

The synthesis of this compound typically involves multi-step organic reactions, starting from the naphthyridine core. Common methods include:

  • Preparation of Naphthyridine Core : The initial step often involves the synthesis of the naphthyridine framework.
  • Introduction of Functional Groups : Subsequent reactions introduce the carbamoyl and chlorophenyl groups under controlled conditions using specific catalysts and solvents.

The compound's chemical reactivity includes oxidation, reduction, and nucleophilic substitution, allowing for modifications that can enhance its biological activity.

Antihistaminic Activity

Research has demonstrated that derivatives of 1,8-naphthyridine-3-carboxylic acid exhibit significant antihistaminic activity. In a study evaluating various derivatives on guinea pig trachea, certain compounds showed comparable efficacy to standard antihistamines like chlorpheniramine . This suggests that this compound may also possess similar properties.

Gastric Acid Secretion Inhibition

Another area of interest is the compound's effect on gastric acid secretion. Studies involving 2-oxo-1,8-naphthyridine derivatives indicated potent gastric antisecretory properties in animal models. For instance, certain derivatives were found to lower total acid output significantly in pyloric-ligated rats . This suggests a potential therapeutic application for conditions related to excessive gastric acid production.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in histamine signaling and gastric acid regulation. Further studies are required to clarify these pathways and identify potential molecular targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other naphthyridine derivatives:

Compound TypeActivityReference
Naphthyridine DerivativesAntihistaminic and antisecretory
Carbamoyl DerivativesVariable biological activities
Chlorophenyl DerivativesPotentially similar effects

This table highlights how this compound stands out due to its specific combination of functional groups and resultant activities.

Case Studies

Several studies have explored the biological activities of related compounds:

  • In Vivo Studies : Research involving guinea pigs demonstrated that certain naphthyridine derivatives effectively inhibited histamine-induced contractions in tracheal tissues.
  • Gastric Secretion Trials : Pyloric-ligated rat models showed that specific naphthyridine derivatives significantly reduced gastric acid secretion compared to control groups.

These case studies reinforce the potential therapeutic applications of this compound in treating allergic reactions and gastric disorders.

Properties

IUPAC Name

methyl 1-[2-(2-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-11-7-8-12-17(25)13(19(26)27-2)9-23(18(12)21-11)10-16(24)22-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPVAKRLLIGAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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